tert-Butyl 5-hydroxyisoindoline-2-carboxylate
Overview
Description
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: is an organic compound with the chemical formula C13H17NO3. It is a white or off-white crystalline powder that is soluble in common organic solvents but nearly insoluble in water . This compound is primarily used as an intermediate in organic synthesis and in the preparation of heterocyclic compounds .
Mechanism of Action
Target of Action
Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Tert-Butyl 5-hydroxyisoindoline-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in esterification and hydrolysis reactions. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, this compound can act as a substrate for certain esterases, leading to its conversion into other bioactive molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s hydroxyl group enables it to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by esterases, leading to the formation of metabolites that participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxyisoindoline-2-carboxylate typically involves the esterification of isoindoline-2-carboxylic acid with tert-butanol. The reaction is carried out under suitable conditions, often involving the use of acid or base catalysts . The general steps are as follows:
Esterification: Isoindoline-2-carboxylic acid is reacted with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
Purification: The product is purified by recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Large quantities of isoindoline-2-carboxylic acid and tert-butanol are reacted in a reactor with an acid catalyst.
Separation and Purification: The product is separated from the reaction mixture and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5-hydroxyisoindoline-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
- tert-Butyl 5-hydroxyisoindoline-2-carboxylate
- This compound
- This compound
Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHANXZSEULFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595322 | |
Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226070-47-9 | |
Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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